molecular formula C6H7NS B098678 2-Mercapto-5-methylpyridine CAS No. 18368-58-6

2-Mercapto-5-methylpyridine

Cat. No.: B098678
CAS No.: 18368-58-6
M. Wt: 125.19 g/mol
InChI Key: IYKXPOCKTZADOH-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylpyridine is an organic compound with the molecular formula C6H7NS. It is a derivative of pyridine, characterized by the presence of a thiol group (-SH) at the second position and a methyl group (-CH3) at the fifth position of the pyridine ring. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-chloropyridine with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a thiol group .

Another method involves the use of 5-methyl-2-bromopyridine and thiourea, followed by hydrolysis to yield this compound. This reaction is usually carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow system using a stainless steel column packed with Raney nickel and a low boiling point alcohol like 1-propanol can be used to produce 2-methylpyridines, which can then be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in proteomics research for the modification of proteins and peptides.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: It is used in the synthesis of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiol group and a methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

5-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXPOCKTZADOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401686
Record name 5-methylpyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-58-6
Record name 5-Methyl-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylpyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2(1H)-thione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Methylpyridine-2-thiol interact with Platinum complexes, and what are the downstream effects?

A1: 5-Methylpyridine-2-thiol acts as a ligand, coordinating with dinuclear Platinum(III) complexes to form stable structures. [] In the presence of tetrathiotungstate anions (WS42-), the reaction with a dinuclear Platinum(III) complex of 5-Methylpyridine-2-thiol forms a tetranuclear Platinum(III) complex bridged by a tetrasulfido (S42-) unit. [] This bridging interaction highlights the ability of 5-Methylpyridine-2-thiol to facilitate the assembly of larger metal complexes. Interestingly, the stability of the resulting tetranuclear complex is solvent-dependent. While it is light-sensitive in chloroform, decomposing into the original dinuclear Platinum complex and elemental sulfur (S8), it exhibits greater stability in acetonitrile. [] This difference in reactivity highlights the influence of the surrounding environment on the stability and reactivity of these metal complexes.

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